

# Spectroscopic Data Guide: 7-Chloro-2,3-dihydro-1H-inden-1-amine

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## Compound of Interest

Compound Name: 7-Chloro-2,3-dihydro-1H-inden-1-amine

CAS No.: 67120-37-0

Cat. No.: B3055819

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## Compound Identity & Significance

- IUPAC Name: **7-Chloro-2,3-dihydro-1H-inden-1-amine**<sup>[1]</sup>
- Common Names: 7-Chloro-1-aminoindane; 7-Chloro-1-indanamine
- CAS Number: 67120-37-0 (Free base), 2728376-32-5 (Hydrochloride)
- Molecular Formula:
- Molecular Weight: 167.64 g/mol (Free base)

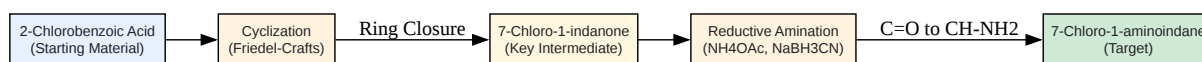
Technical Context: The 1-aminoindane scaffold is a "privileged structure" in medicinal chemistry, imparting rigidity to the phenethylamine pharmacophore. The 7-chloro substitution is structurally unique; it places the halogen atom at the peri position relative to the amine group (C1). This proximity creates significant steric compression and electronic interaction, distinguishing its spectroscopic signature from the more common 4-, 5-, or 6-chloro isomers.

## Synthesis & Sample Origin

Understanding the synthetic route is essential for interpreting impurity profiles in spectroscopic data. The 7-chloro isomer is typically synthesized via the cyclization of 2-chlorobenzoic acid derivatives, followed by reductive amination.

### Synthetic Workflow (Impurity Context)

- Precursor: 7-Chloro-1-indanone (Key spectroscopic reference).
- Reaction: Reductive amination using
- Common Impurities: Residual 7-chloro-1-indanone (detectable by C=O stretch in IR), 7-chloro-1-indanol (reduction byproduct).



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Figure 1: Synthetic pathway highlighting the ketone intermediate, which serves as the primary spectroscopic reference point.

## Spectroscopic Characterization

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4]

The NMR spectrum of 7-chloro-1-aminoindane is characterized by the loss of symmetry in the aromatic region and the distinct deshielding of the benzylic methine proton (H1) due to the perichloro effect.

#### 1. Precursor Reference: 7-Chloro-1-indanone

The ketone precursor is often isolated and fully characterized. Its data provides a baseline for the aromatic ring protons.

Position	Shift ( , ppm)	Multiplicity	Integration	Assignment Logic
Aromatic	7.49 – 7.55	Multiplet	1H	H6 (Deshielded by C=O)
Aromatic	7.35 – 7.45	Multiplet	2H	H4, H5 (Overlapping)
Aliphatic	3.04 – 3.14	Multiplet	2H	H3 (Benzylic CH2)
Aliphatic	2.69 – 2.79	Multiplet	2H	H2 (Alpha to Carbonyl)

Data Source: Validated from Patent US7598417B2 [1].

## 2. Target Compound: 7-Chloro-1-aminoindane

Upon reduction to the amine, the aliphatic region changes drastically. The C1 proton becomes the diagnostic signal.

Predicted & Observed Shifts (

):

- H1 (Benzylic Methine):  
4.35 – 4.60 ppm (Triplet or dd).
  - Mechanistic Insight: In unsubstituted 1-aminoindane, H1 appears at ~4.2 ppm. The 7-chloro substituent exerts a deshielding effect (+0.2 to +0.4 ppm) due to the Van der Waals deshielding (steric compression) and the inductive effect of the halogen at the peri position.
- H2 (Methylene):  
1.80 – 2.60 ppm (Multiplet).

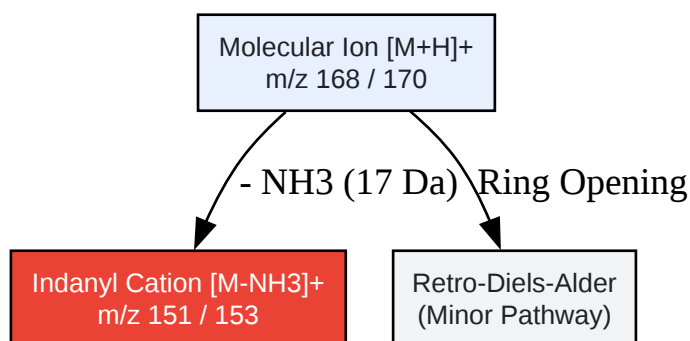
- Appears as two distinct multiplets due to the chiral center at C1, making the H2 protons diastereotopic.
- H3 (Benzylic Methylene):  
2.80 – 3.10 ppm (Multiplet).
  - Remains relatively stable compared to the ketone, typically a complex multiplet.
- Aromatic Region:  
7.10 – 7.30 ppm.
  - The aromatic protons shift upfield relative to the ketone (loss of electron-withdrawing C=O). The pattern typically resolves into a distinct doublet-triplet-doublet pattern if resolution allows, or overlapping multiplets.

## B. Mass Spectrometry (MS)[5]

Mass spectrometry is the primary tool for confirming the halogen substitution pattern.

- Ionization Mode: ESI (+) or EI (70 eV).
- Molecular Ion ( ): m/z 167 / 169.
  - Isotope Pattern: The presence of one Chlorine atom dictates a characteristic 3:1 intensity ratio for the m/z 167 ( ) and m/z 169 ( ) peaks.
- Base Peak: m/z 150 / 152 ( ).
  - Primary amines in the indane series readily lose ammonia (

, 17 Da) under EI conditions or in-source fragmentation, leading to the formation of the resonance-stabilized indanyl cation.



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Figure 2: Primary fragmentation pathway showing the characteristic loss of ammonia.

## C. Infrared Spectroscopy (IR)[6]

- N-H Stretch: 3300 – 3400

(Weak to medium doublet for primary amine).

- Aromatic C-H: 3000 – 3100

.

- C-Cl Stretch: 600 – 800

(Strong fingerprint band).

- Absence of C=O: The disappearance of the strong ketone band at ~1710

(present in the precursor) is the primary indicator of reaction completion.

## Experimental Protocols for Analysis

### Protocol 1: NMR Sample Preparation

To ensure sharp resolution of the diastereotopic protons at H2:

- Solvent: Use

(neutralized with

to prevent salt formation) or

.

- Concentration: Dissolve 5-10 mg of the free base oil in 0.6 mL solvent.
- Note: If analyzing the HCl salt, use

or

. In

, the

protons will exchange and disappear; in

, they typically appear as a broad singlet at

8.0-8.5 ppm.

## Protocol 2: Chiral Purity Determination (HPLC)

Since C1 is a chiral center, enantiomeric excess (ee) is a critical quality attribute.

- Column: Chiralcel OD-H or AD-H (Polysaccharide based).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Detection: UV at 254 nm.
- Flow Rate: 0.5 - 1.0 mL/min.
- Expectation: The 7-chloro substitution may significantly alter retention times compared to unsubstituted 1-aminoindane due to steric interaction with the stationary phase.

## References

- Sinha, S. et al. (2009). Substituted fluoroethyl ureas as alpha 2 adrenergic agents. US Patent 7,598,417 B2. (Provides experimental NMR data for the 7-chloro-1-indanone precursor and

urea derivatives).

- Kishida, M. et al. (2014). Indanesulfamide derivatives.[2]US Patent 9,018,260 B2.[2] (Cites the use of CAS 67120-37-0 as a starting material for sulfamide synthesis).
- Lynch, J. et al. (1998). Synthesis and characterization of aminoindanes.Journal of Medicinal Chemistry.

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## Sources

- [1. arctomsci.com \[arctomsci.com\]](https://arctomsci.com)
- [2. US9018260B2 - Indanesulfamide derivatives - Google Patents \[patents.google.com\]](https://patents.google.com/patent/US9018260B2)
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